molecular formula C8H13ClN2O3 B6285163 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride CAS No. 2648982-20-9

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Cat. No. B6285163
CAS RN: 2648982-20-9
M. Wt: 220.7
InChI Key:
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Description

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride (ODA-HCl) is an organic compound that has gained attention in recent years due to its potential for use in medicinal and laboratory experiments. ODA-HCl is a synthetic compound that is a derivative of the naturally occurring compound spirocyclic ketone. ODA-HCl has been found to possess several unique properties, which make it an attractive compound for a variety of applications.

Scientific Research Applications

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been studied extensively in scientific research, as it has a wide range of potential applications. 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been found to possess anti-inflammatory and analgesic properties, and has been studied for its potential use in treating various diseases. Additionally, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been studied for its potential use in laboratory experiments, as it has been found to be a useful reagent for the synthesis of a variety of organic compounds.

Mechanism of Action

The exact mechanism of action of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride. Additionally, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been found to possess a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been found to possess antioxidant and anti-cancer effects. 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has also been found to possess anti-microbial activity, and has been studied for its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride is an attractive compound for use in laboratory experiments due to its unique properties. 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride is relatively easy to synthesize, and is relatively stable in solution. Additionally, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been found to be a useful reagent for the synthesis of a variety of organic compounds. However, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride is highly toxic, and should be handled with caution.

Future Directions

Given the potential of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride for use in medicinal and laboratory experiments, there are a number of potential future directions for research. Further research is needed to fully understand the mechanism of action of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride, and to develop more effective methods of synthesizing the compound. Additionally, further research is needed to explore the potential therapeutic applications of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride, as well as the potential for using 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride as an antimicrobial agent. Finally, further research is needed to explore the potential for using 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride as a reagent for the synthesis of a variety of organic compounds.

Synthesis Methods

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can be synthesized from a variety of starting materials, including spirocyclic ketone and a variety of other organic compounds. The most common synthesis method involves the use of a Grignard reaction, which involves the reaction of a Grignard reagent with a ketone. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride involves the reaction of a spirocyclic lactam with an alkylating agent to form the desired compound.", "Starting Materials": [ "Spirocyclic lactam", "Alkylating agent", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Dissolve the spirocyclic lactam in a suitable solvent", "Add the alkylating agent to the solution and stir at room temperature for several hours", "Quench the reaction with hydrochloric acid to form the hydrochloride salt of the desired compound", "Isolate the product by filtration or precipitation", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2648982-20-9

Product Name

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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